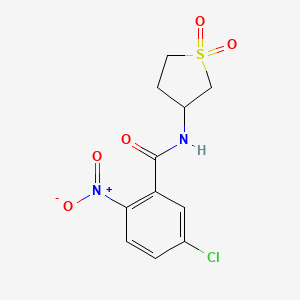![molecular formula C19H16N2O4S B2532355 N-(4H-chromeno[4,3-d]tiazol-2-il)-3,5-dimetoxi-benzamida CAS No. 681157-67-5](/img/structure/B2532355.png)
N-(4H-chromeno[4,3-d]tiazol-2-il)-3,5-dimetoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a chromeno[4,3-d]thiazol-2-yl moiety are part of a larger class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . These compounds often exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the chromeno and thiazol rings . The exact synthesis process can vary depending on the specific substituents present in the compound.Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactivity of these compounds can depend on the specific substituents present in the molecule. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their solubility, melting point, and stability, can be influenced by the specific substituents present in the molecule .Aplicaciones Científicas De Investigación
- Los investigadores han explorado su potencial como agente antitumoral debido a su capacidad para inhibir la proliferación de células bacterianas y cancerosas .
- Las 4H-cromanonas, un motivo estructural presente en este compuesto, son relevantes en el tratamiento de enfermedades neurológicas como la enfermedad de Parkinson, la enfermedad de Alzheimer y el síndrome de Down .
Actividad Antitumoral y Anticancerígena
Propiedades Antioxidantes
Aplicaciones Antimicrobianas
Propiedades Analgésicas
Trastornos Neurológicos
Sistemas Híbridos Biológicos
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as chromone derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and anti-cancer effects .
Mode of Action
It is known that chromone derivatives can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . This disruption is possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
It is known that chromone derivatives can affect a wide range of biological activities, such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Pharmacokinetics
The molecular weight of the compound is 33439, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities .
Action Environment
It is known that water is an economically viable, nontoxic, and environmentally acceptable solvent for the design and development of green chemistry techniques .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRTUNZCGUYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2532276.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2532281.png)


![3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2532286.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)
![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)
![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)
